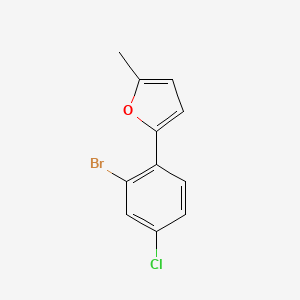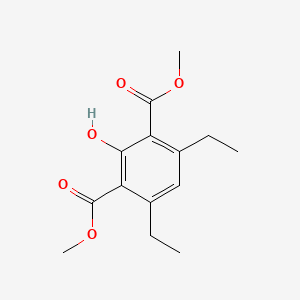
Dimethyl 4,6-diethyl-2-hydroxyisophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4,6-diethyl-2-hydroxyisophthalate is an organic compound belonging to the class of phthalate esters It is characterized by the presence of two ethyl groups and a hydroxyl group attached to the isophthalate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,6-diethyl-2-hydroxyisophthalate typically involves the esterification of 4,6-diethyl-2-hydroxyisophthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester. The reaction can be represented as follows:
4,6-diethyl-2-hydroxyisophthalic acid+2CH3OHH+Dimethyl 4,6-diethyl-2-hydroxyisophthalate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize efficiency and yield. The use of a strong acid catalyst, such as sulfuric acid, is common to facilitate the esterification process.
化学反应分析
Types of Reactions
Dimethyl 4,6-diethyl-2-hydroxyisophthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4,6-diethyl-2-ketoisophthalate or 4,6-diethyl-2-carboxyisophthalate.
Reduction: Formation of 4,6-diethyl-2-hydroxyisophthalic alcohol.
Substitution: Formation of various substituted isophthalates depending on the substituent used.
科学研究应用
Dimethyl 4,6-diethyl-2-hydroxyisophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it imparts desirable properties such as flexibility and durability.
作用机制
The mechanism of action of Dimethyl 4,6-diethyl-2-hydroxyisophthalate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis in biological systems, releasing the active isophthalate moiety, which can interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Dimethyl 4-hydroxyisophthalate: Lacks the ethyl groups, making it less hydrophobic.
Dimethyl 2-hydroxyisophthalate: Differently substituted, affecting its reactivity and applications.
Dimethyl 5-hydroxyisophthalate: Positional isomer with different chemical properties.
Uniqueness
Dimethyl 4,6-diethyl-2-hydroxyisophthalate is unique due to the presence of both ethyl groups and a hydroxyl group, which confer distinct chemical and physical properties. These structural features enhance its solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H18O5 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
dimethyl 4,6-diethyl-2-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-5-8-7-9(6-2)11(14(17)19-4)12(15)10(8)13(16)18-3/h7,15H,5-6H2,1-4H3 |
InChI 键 |
IKGWUDZSKYGFSC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1C(=O)OC)O)C(=O)OC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


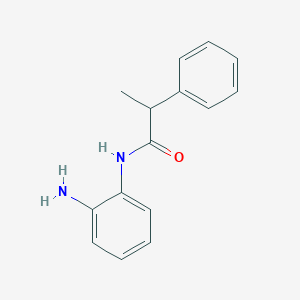
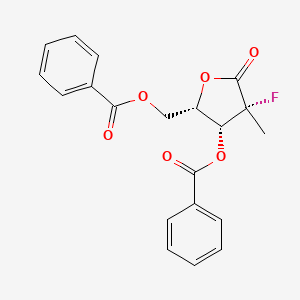
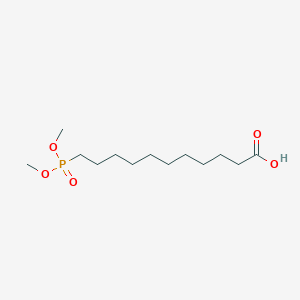
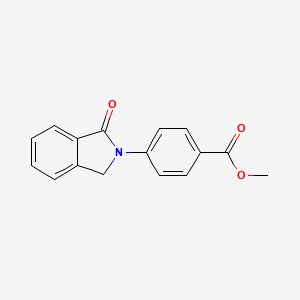
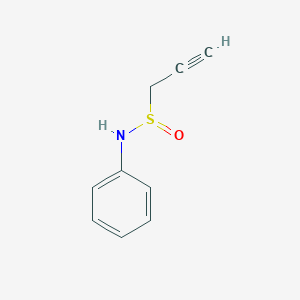
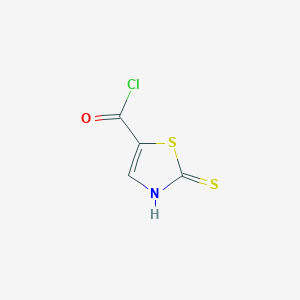
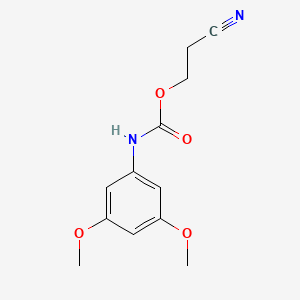
![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14127291.png)
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14127313.png)

![methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate](/img/structure/B14127328.png)
![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)
